Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI)
Beschreibung
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) is a bicyclic compound containing sulfur. It is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research.
Eigenschaften
CAS-Nummer |
150171-74-7 |
|---|---|
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-5(9)8-6-2-3-7(4-6)10-8/h2-3,6-8H,4H2,1H3 |
InChI-Schlüssel |
JDJBGHIPMQRHMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC(S1)C=C2 |
Kanonische SMILES |
CC(=O)C1C2CC(S1)C=C2 |
Synonyme |
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) typically involves the reaction of sulfur-containing precursors with cyclopentadiene derivatives. Specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions to modify the sulfur atom or other functional groups.
Substitution: Electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction .
Major Products
The major products formed from these reactions include epoxides, substituted derivatives, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) involves its reactivity with various electrophiles and nucleophiles. The sulfur atom plays a crucial role in its reactivity, allowing for the formation of diverse products through different pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiabicyclo[2.2.1]hept-5-ene: Similar structure but lacks the acetyl group.
3-Alkyl derivatives of 2-Thiabicyclo[2.2.1]hept-5-ene: Variations with different alkyl groups attached.
Uniqueness
Ethanone, 1-(2-thiabicyclo[22This makes it distinct from other similar compounds and valuable for specific research purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
